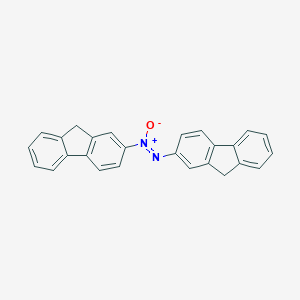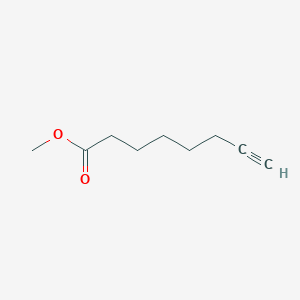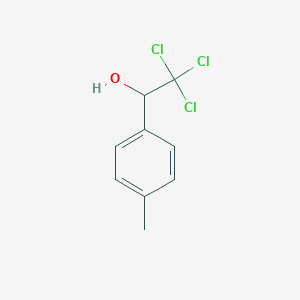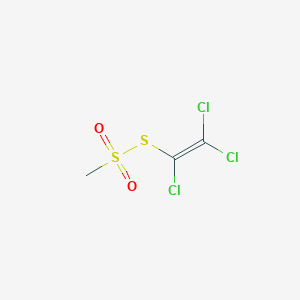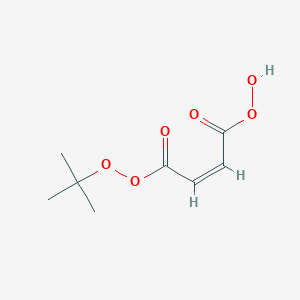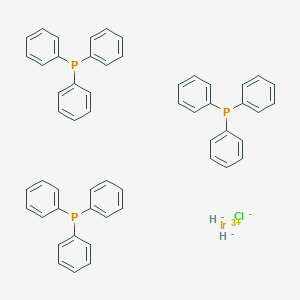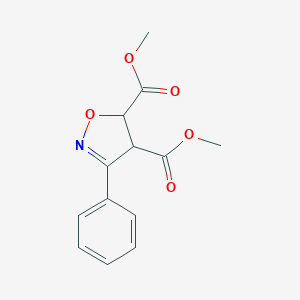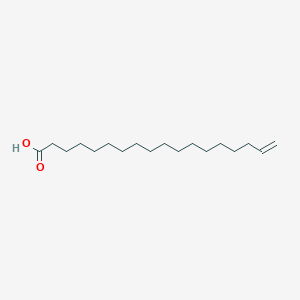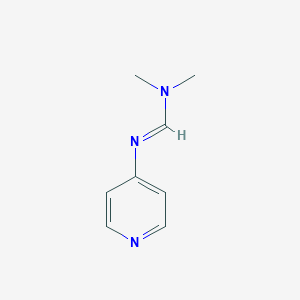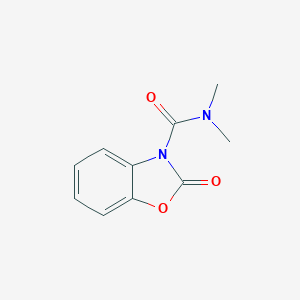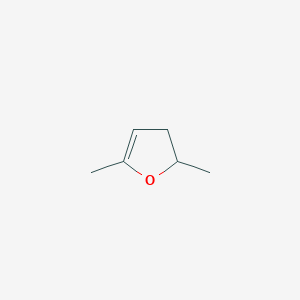
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as EEMOT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEMOT belongs to the family of pyrimidine derivatives and has been synthesized using different methods.
作用机制
The mechanism of action of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. However, it has been proposed that Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its biological activity through the inhibition of certain enzymes and receptors. For example, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to inhibit the proliferation of cancer cells by targeting certain receptors.
生化和生理效应
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can reduce the severity of inflammation and improve glucose tolerance in diabetic animals.
实验室实验的优点和局限性
One of the major advantages of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its ease of synthesis. Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using simple and inexpensive reagents, making it an attractive compound for laboratory experiments. Another advantage of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its broad spectrum of biological activity, which makes it a potential lead compound for the development of new drugs. However, one of the limitations of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. One direction is to investigate the structure-activity relationship of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogs to identify more potent and selective compounds. Another direction is to evaluate the pharmacokinetics and pharmacodynamics of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in vivo to determine its suitability as a drug candidate. Additionally, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be used as a building block for the synthesis of new materials with potential applications in nanotechnology and biotechnology.
合成方法
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using various methods, including the Biginelli reaction, Hantzsch reaction, and the Gewald reaction. The Biginelli reaction involves the condensation of ethyl acetoacetate, an aldehyde, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a cyanoacetic acid, and elemental sulfur in the presence of a catalyst. Among these methods, the Biginelli reaction is the most commonly used method for the synthesis of Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
科学研究应用
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its anti-inflammatory, anti-tumor, and anti-diabetic activities. In drug discovery, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used as a lead compound for the development of novel drugs. In material science, Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential applications in the synthesis of new materials.
属性
CAS 编号 |
17994-57-9 |
|---|---|
产品名称 |
Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
ethyl 4-ethyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-4-7-8(9(13)15-5-2)6(3)11-10(14)12-7/h7H,4-5H2,1-3H3,(H2,11,12,14) |
InChI 键 |
WNJZVDBFAHAQGE-UHFFFAOYSA-N |
SMILES |
CCC1C(=C(NC(=O)N1)C)C(=O)OCC |
规范 SMILES |
CCC1C(=C(NC(=O)N1)C)C(=O)OCC |
同义词 |
ETHYL 4-ETHYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



